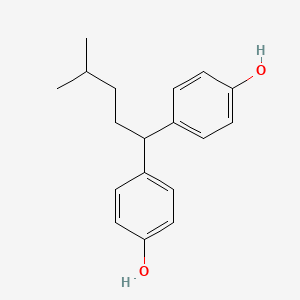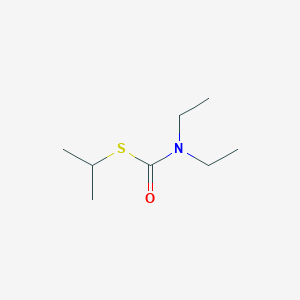
(1R,2R)-2-Hydroxycyclobutane-1-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,2R)-2-Hydroxycyclobutane-1-carbaldehyde is a chiral organic compound with a cyclobutane ring structure. This compound is characterized by the presence of a hydroxyl group and an aldehyde group attached to the cyclobutane ring. The stereochemistry of the compound is defined by the (1R,2R) configuration, indicating the specific spatial arrangement of the substituents around the ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-Hydroxycyclobutane-1-carbaldehyde can be achieved through several methods. One common approach involves the cyclization of suitable precursors under controlled conditions. For example, the selective hydrolysis of ethoxycarbonyl groups followed by Curtius rearrangement can lead to the formation of the desired compound . Another method involves the use of cyclopropanation reactions, where alkenes are converted into cyclobutane derivatives using diazo compounds or carbene intermediates .
Industrial Production Methods
Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. The use of hydrophobic solvents and acid-binding agents in coupling reactions can facilitate the production of this compound on a larger scale . The process involves steps such as washing, extraction, drying, and distillation to obtain the final product.
化学反応の分析
Types of Reactions
(1R,2R)-2-Hydroxycyclobutane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form primary alcohols.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Primary alcohols.
Substitution: Ethers or esters, depending on the reagents used.
科学的研究の応用
(1R,2R)-2-Hydroxycyclobutane-1-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme-substrate interactions and protein-ligand binding.
Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
作用機序
The mechanism of action of (1R,2R)-2-Hydroxycyclobutane-1-carbaldehyde involves its interaction with specific molecular targets. The hydroxyl and aldehyde groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The compound’s chiral nature allows it to interact selectively with chiral centers in biological molecules, leading to specific biological effects .
類似化合物との比較
Similar Compounds
(1R,2R)-Cyclohexane-1,2-dicarboxylic acid: Another chiral compound with a similar ring structure but different functional groups.
(1R,2R)-1,2-Diaminocyclohexane: A compound with amine groups instead of hydroxyl and aldehyde groups.
Uniqueness
(1R,2R)-2-Hydroxycyclobutane-1-carbaldehyde is unique due to its specific combination of functional groups and stereochemistry. This combination allows it to participate in a wide range of chemical reactions and interact selectively with biological molecules, making it a valuable compound in various fields of research and industry.
特性
| 90142-24-8 | |
分子式 |
C5H8O2 |
分子量 |
100.12 g/mol |
IUPAC名 |
(1R,2R)-2-hydroxycyclobutane-1-carbaldehyde |
InChI |
InChI=1S/C5H8O2/c6-3-4-1-2-5(4)7/h3-5,7H,1-2H2/t4-,5+/m0/s1 |
InChIキー |
DEVRZHHIZDNETA-CRCLSJGQSA-N |
異性体SMILES |
C1C[C@H]([C@@H]1C=O)O |
正規SMILES |
C1CC(C1C=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7,7-Bis[(2-methoxyethoxy)methyl]-2,5,9,12-tetraoxatridecane](/img/structure/B14354332.png)





